molecular formula C18H22N4O B8108975 1-(3-phenyl-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]-7(6H)-yl)ethanone

1-(3-phenyl-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]-7(6H)-yl)ethanone

Cat. No.: B8108975
M. Wt: 310.4 g/mol
InChI Key: YIFQWLXDOXAXDB-UHFFFAOYSA-N
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Description

1-(3-phenyl-5H-spiro[imidazo[1,2-a]pyrazine-8,4’-piperidine]-7(6H)-yl)ethanone is a complex organic compound featuring a spiro structure that integrates an imidazo[1,2-a]pyrazine core with a piperidine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 1-(3-phenyl-5H-spiro[imidazo[1,2-a]pyrazine-8,4’-piperidine]-7(6H)-yl)ethanone involves several steps:

    Cyclization Reactions: The imidazo[1,2-a]pyrazine core can be synthesized through cyclization reactions involving appropriate precursors.

    Spiro Formation: The spiro linkage with the piperidine ring is typically achieved through a series of condensation and cyclization reactions.

    Industrial Production: Industrial methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to maximize yield and purity.

Chemical Reactions Analysis

1-(3-phenyl-5H-spiro[imidazo[1,2-a]pyrazine-8,4’-piperidine]-7(6H)-yl)ethanone undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Scientific Research Applications

1-(3-phenyl-5H-spiro[imidazo[1,2-a]pyrazine-8,4’-piperidine]-7(6H)-yl)ethanone has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-phenyl-5H-spiro[imidazo[1,2-a]pyrazine-8,4’-piperidine]-7(6H)-yl)ethanone involves interactions with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways: It can influence various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

1-(3-phenyl-5H-spiro[imidazo[1,2-a]pyrazine-8,4’-piperidine]-7(6H)-yl)ethanone is compared with similar compounds to highlight its uniqueness:

    Pyrrolopyrazine Derivatives: These compounds share a similar core structure but differ in their biological activities and applications.

    Imidazo[1,2-a]pyrimidines: These compounds have a similar imidazo core but differ in their reactivity and functionalization.

By understanding the synthesis, reactions, applications, and mechanisms of 1-(3-phenyl-5H-spiro[imidazo[1,2-a]pyrazine-8,4’-piperidine]-7(6H)-yl)ethanone, researchers can further explore its potential in various scientific fields.

Properties

IUPAC Name

1-(3-phenylspiro[5,6-dihydroimidazo[1,2-a]pyrazine-8,4'-piperidine]-7-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-14(23)22-12-11-21-16(15-5-3-2-4-6-15)13-20-17(21)18(22)7-9-19-10-8-18/h2-6,13,19H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFQWLXDOXAXDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN2C(=CN=C2C13CCNCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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